![molecular formula C9H10BrClN2O B598143 4-(5-Bromo-3-chloropyridin-2-YL)morpholine CAS No. 1199773-09-5](/img/structure/B598143.png)
4-(5-Bromo-3-chloropyridin-2-YL)morpholine
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Overview
Description
4-(5-Bromo-3-chloropyridin-2-YL)morpholine is a chemical compound with the molecular formula C9H10BrClN2O . It is used in early discovery research and is part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI string for 4-(5-Bromo-3-chloropyridin-2-YL)morpholine is1S/C9H10BrClN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2
. This provides a standardized way to encode the molecule’s structure and can be used to generate a visual structural formula. Physical And Chemical Properties Analysis
4-(5-Bromo-3-chloropyridin-2-YL)morpholine has a molecular weight of 277.55 . It is a solid at room temperature . The predicted boiling point is 366.9±42.0 °C . The compound has a density of 1.594 .Scientific Research Applications
Synthesis and Chemical Reactions
4-(5-Bromo-3-chloropyridin-2-yl)morpholine is utilized in chemical synthesis and reactions, particularly in the formation of complex organic compounds. For instance, it has been used in reactions with various secondary dialkylamines like pyrrolidine and morpholine, leading to the formation of 3-amino-substituted derivatives in high yields. These reactions are crucial in the development of novel compounds with potential biological activities (Kalogirou & Koutentis, 2014). Additionally, the compound has been involved in the synthesis of thiazolo[4,5-d]pyrimidines, showcasing its versatility in the formation of heterocyclic compounds with potential antibacterial properties (Rahimizadeh et al., 2011).
Pharmaceutical Intermediates
This chemical has played a role in the synthesis of intermediates for potential pharmaceutical applications, such as PI3K inhibitors. A study described the preparation of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidine-2-yl)morpholines through a selective Suzuki-Miyaura cross-coupling reaction, highlighting its importance in developing novel therapeutic agents (Chen, Yang, & Xie, 2009). Moreover, morpholine derivatives, including those related to the 4-(5-bromo-3-chloropyridin-2-yl)morpholine structure, have been identified as potent dopamine D4 receptor antagonists, further indicating the compound's relevance in medicinal chemistry research (Witt et al., 2016).
Material Science Applications
In material science, the compound's derivatives have been synthesized for their potential in creating new materials with unique properties. For instance, derivatives of 4-(5-bromo-3-chloropyridin-2-yl)morpholine have been developed for their potential application in light-emitting diodes (LEDs) and other electronic devices, showcasing the compound's utility beyond pharmaceuticals and chemical synthesis (Lei et al., 2017).
Mechanism of Action
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-(5-bromo-3-chloropyridin-2-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPNXWDOUNUVSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682405 |
Source
|
Record name | 4-(5-Bromo-3-chloropyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-3-chloropyridin-2-YL)morpholine | |
CAS RN |
1199773-09-5 |
Source
|
Record name | 4-(5-Bromo-3-chloropyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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